![molecular formula C22H42O5Si4 B7984579 [4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B7984579.png)
[4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is a complex organosilicon compound. It features a phenyl group substituted with a tris(trimethylsilyloxy)silylethyl moiety and a methacrylate ester. This compound is notable for its unique structural properties, which combine the characteristics of organosilicon chemistry with those of methacrylate esters, making it useful in various advanced material applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate typically involves multiple steps:
Formation of the Tris(trimethylsilyloxy)silylethyl Group: This step involves the reaction of trimethylsilyl chloride with a suitable silane precursor under anhydrous conditions, often using a base such as triethylamine.
Attachment to the Phenyl Ring: The tris(trimethylsilyloxy)silylethyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the phenyl derivative with methacrylic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like distillation and crystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate ester group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Halogenated phenyl derivatives or other substituted aromatic compounds.
Chemistry:
- Used as a monomer in the synthesis of advanced polymers with unique properties such as increased thermal stability and hydrophobicity.
- Acts as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable, biocompatible polymers.
- Investigated for use in biomedical coatings and implants.
Industry:
- Utilized in the production of high-performance coatings and adhesives.
- Employed in the development of materials for electronics, such as insulating layers and protective coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable, flexible, and hydrophobic polymers. The tris(trimethylsilyloxy)silylethyl group provides steric bulk and hydrophobicity, which can influence the physical properties of the resulting materials. The methacrylate ester group allows for polymerization through free-radical mechanisms, forming cross-linked networks that enhance material strength and durability.
Comparación Con Compuestos Similares
[4-(Trimethylsilyl)phenyl]methyl 2-methylprop-2-enoate: Lacks the tris(trimethylsilyloxy)silylethyl group, resulting in different physical properties.
[4-(Dimethylsilyl)phenyl]methyl 2-methylprop-2-enoate: Features a dimethylsilyl group instead, leading to variations in steric and electronic effects.
Uniqueness:
- The presence of the tris(trimethylsilyloxy)silylethyl group in [4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate provides unique steric and hydrophobic properties, making it particularly useful in applications requiring high thermal stability and resistance to environmental degradation.
This compound’s unique combination of organosilicon and methacrylate chemistry makes it a versatile and valuable material in various scientific and industrial fields.
Propiedades
IUPAC Name |
[4-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-20(13-15-21)16-17-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-15H,1,16-18H2,2-11H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDKTZPANKHJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O5Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
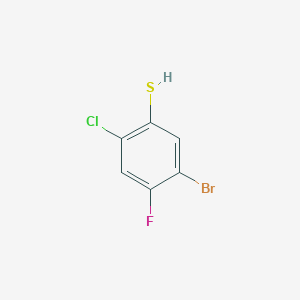
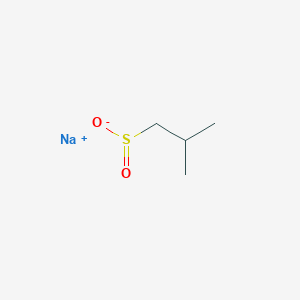
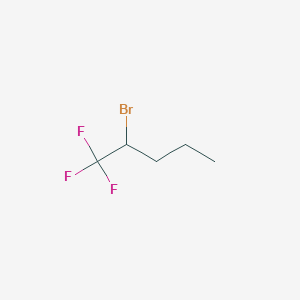
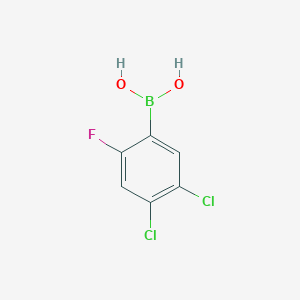
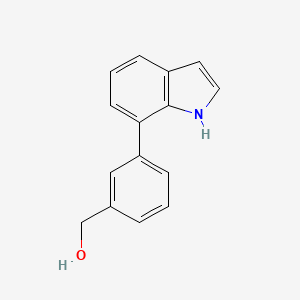
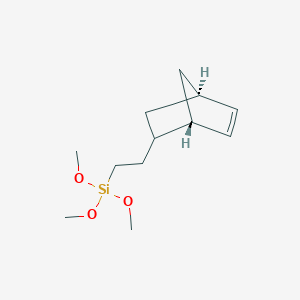
![3-propan-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7984565.png)
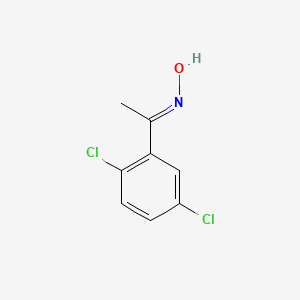
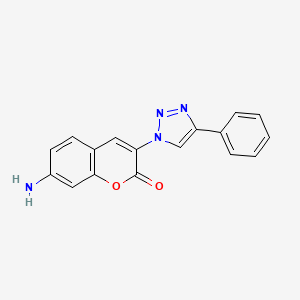
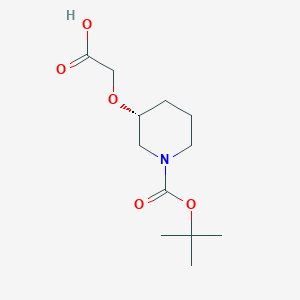
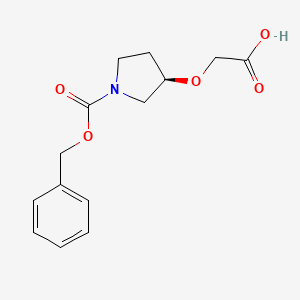
![(R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7984593.png)
![(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7984594.png)
![(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7984598.png)
